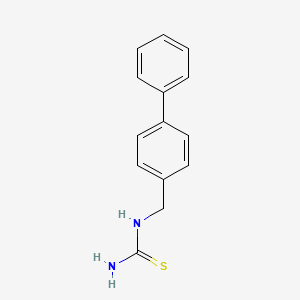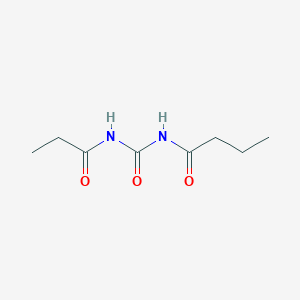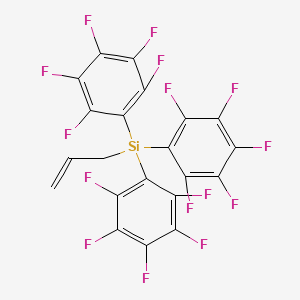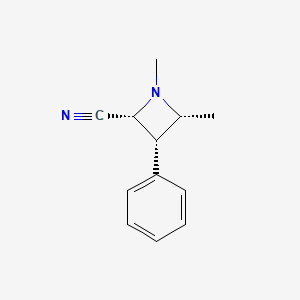
(2S,3R)-2-(chloromethyl)-3-fluorooxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(chloromethyl)-3-fluorooxane is a chemical compound with a unique structure that includes both a chloromethyl and a fluoro group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(chloromethyl)-3-fluorooxane typically involves the use of optically pure starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the phenylation of optically pure diethyl tartrate, followed by a series of reactions to introduce the chloromethyl and fluoro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and other advanced technologies to ensure consistent product quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-(chloromethyl)-3-fluorooxane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Aplicaciones Científicas De Investigación
(2S,3R)-2-(chloromethyl)-3-fluorooxane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-(chloromethyl)-3-fluorooxane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,4R)-4-(chloromethyl)-3,4-dihydroxy-2-methoxy-3-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one
- (2R,4S)-4-(chloromethyl)-2-[(2S,3R)-3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydro-2H-quinolin-2-yl]cyclohexan-1-one
Uniqueness
(2S,3R)-2-(chloromethyl)-3-fluorooxane is unique due to its specific stereochemistry and the presence of both chloromethyl and fluoro groups. This combination of features makes it distinct from other similar compounds and can influence its reactivity and applications.
Propiedades
Número CAS |
837363-64-1 |
|---|---|
Fórmula molecular |
C6H10ClFO |
Peso molecular |
152.59 g/mol |
Nombre IUPAC |
(2S,3R)-2-(chloromethyl)-3-fluorooxane |
InChI |
InChI=1S/C6H10ClFO/c7-4-6-5(8)2-1-3-9-6/h5-6H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
FSXPNDRRLYLFGI-PHDIDXHHSA-N |
SMILES isomérico |
C1C[C@H]([C@H](OC1)CCl)F |
SMILES canónico |
C1CC(C(OC1)CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)

![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)



![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}sulfuramidoite](/img/structure/B14199308.png)
![[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol](/img/structure/B14199309.png)

![{3-[Phenyl(pyren-1-YL)amino]phenyl}methanol](/img/structure/B14199315.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)

